N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

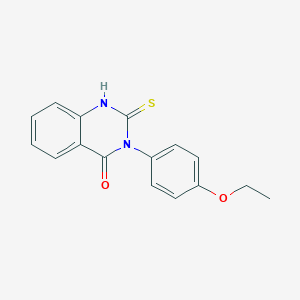

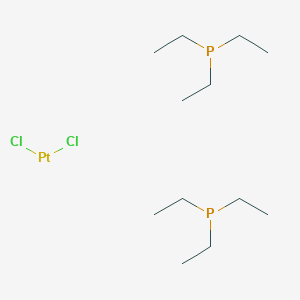

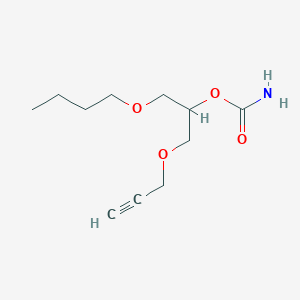

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is a chemical compound that belongs to the class of aryl-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to a 3-oxobutanamide moiety. The specific structure of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide suggests that it would have a chloro and methoxy substituent on the aromatic ring, which could influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related N-aryl-3-oxobutanamides typically involves multi-component reactions, as seen in the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . These reactions often use N-aryl-3-oxobutanamides as starting materials, which react with other reagents like salicylaldehyde and urea in the presence of a catalyst such as NaHSO4. Although the specific synthesis route for N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide detailed information on the molecular geometry, conformational flexibility, and crystal packing, which are essential for understanding the behavior of these compounds in different environments.

Chemical Reactions Analysis

The chemical reactivity of N-aryl-3-oxobutanamides can be influenced by the presence of substituents on the aromatic ring. For instance, the intramolecular charge transfer interactions and the involvement of specific atoms in crystal packing interactions have been studied . Additionally, the formation of intermolecular hydrogen bonds in the solid state, which can be disrupted in solution, is a notable feature of these compounds . These interactions are crucial for the stability and reactivity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can be inferred from related compounds. For example, the molecular electrostatic potential distribution, non-linear optical properties, and frontier molecular orbitals have been calculated for similar molecules . These properties are indicative of how the compound might interact with other molecules and its potential applications in various fields, such as materials science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

-

(4-Chloro-2-methoxyphenoxy)acetic acid : This compound is available in powder form with a linear formula of C9H9O4Cl1 . Again, the specific applications and experimental procedures were not detailed in the source.

-

Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester : This compound has a CAS Registry Number of 2436-73-9 . The specific applications and experimental procedures were not detailed in the source.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUYYSQQVMVIDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)

![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)

![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)